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molecular formula C7H8ClN5 B8330762 2-[(5-Amino-6-Chloro-4-pyrimidinyl)amino]ethyl cyanide

2-[(5-Amino-6-Chloro-4-pyrimidinyl)amino]ethyl cyanide

Cat. No. B8330762
M. Wt: 197.62 g/mol
InChI Key: ZRONOYNRLJCEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06841549B1

Procedure details

2-[(6-Chloro-5-nitro-4-pyrimidinyl)amino]ethyl cyanide (18.7 g, 82.2 mmol) was dissolved in 180 ml ethanol, 180 ml water and 18 ml acetic acid, and zinc powder was added slowly thereto at 0° C. The reaction solution was returned to room temperature and stirred for 30 minutes. Then, the insoluble matters were filtered off, and the filtrate was evaporated. The residue was diluted with ethyl acetate and washed with water and brine, and the organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was suspended in diethyl ether, and the precipitated solid was collected by filtration to give the title compound which was then washed with diethyl ether to give the title compound (44.6 g, 51%).
Name
2-[(6-Chloro-5-nitro-4-pyrimidinyl)amino]ethyl cyanide
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][CH2:9][CH2:10][C:11]#[N:12])[C:3]=1[N+:13]([O-])=O.O.C(O)(=O)C>C(O)C.[Zn]>[NH2:13][C:3]1[C:4]([NH:8][CH2:9][CH2:10][C:11]#[N:12])=[N:5][CH:6]=[N:7][C:2]=1[Cl:1]

Inputs

Step One
Name
2-[(6-Chloro-5-nitro-4-pyrimidinyl)amino]ethyl cyanide
Quantity
18.7 g
Type
reactant
Smiles
ClC1=C(C(=NC=N1)NCCC#N)[N+](=O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
O
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
FILTRATION
Type
FILTRATION
Details
Then, the insoluble matters were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C(=NC=NC1Cl)NCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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